3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2460756-78-7
VCID: VC7449027
InChI: InChI=1S/C24H23F2NO4/c25-24(26)15-6-5-11-23(24,21(28)29)14-27(12-15)22(30)31-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,28,29)
SMILES: C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C24H23F2NO4
Molecular Weight: 427.448

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

CAS No.: 2460756-78-7

Cat. No.: VC7449027

Molecular Formula: C24H23F2NO4

Molecular Weight: 427.448

* For research use only. Not for human or veterinary use.

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid - 2460756-78-7

CAS No. 2460756-78-7
Molecular Formula C24H23F2NO4
Molecular Weight 427.448
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Standard InChI InChI=1S/C24H23F2NO4/c25-24(26)15-6-5-11-23(24,21(28)29)14-27(12-15)22(30)31-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,28,29)
Standard InChI Key UZJXPMOZXDVGPV-UHFFFAOYSA-N
SMILES C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₂₄H₂₃F₂NO₄, with a molecular weight of 427.448 g/mol. Its IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, reflects its unique architecture:

  • A 3-azabicyclo[3.3.1]nonane core, a nine-membered bicyclic system containing a nitrogen atom.

  • Geminal difluoro groups at the 9-position, which introduce steric and electronic modifications.

  • An Fmoc group (9-fluorenylmethyloxycarbonyl) attached to the nitrogen, commonly used in peptide synthesis for temporary amine protection.

  • A carboxylic acid moiety at the 1-position, enabling further functionalization.

The SMILES notation (C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35) and InChIKey (UZJXPMOZXDVGPV-UHFFFAOYSA-N) confirm the spatial arrangement of atoms.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2460756-78-7
Molecular FormulaC₂₄H₂₃F₂NO₄
Molecular Weight427.448 g/mol
IUPAC Name3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
SMILESC1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIKeyUZJXPMOZXDVGPV-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the azabicyclo[3.3.1]nonane core. A pivotal method, as described in recent literature, employs a double-Mannich addition–deoxofluorination sequence .

  • Core Formation: Cyclic ketones or ketoesters undergo double-Mannich addition to generate the bicyclic framework.

  • Fluorination: Deoxofluorinating agents (e.g., DAST or Deoxo-Fluor®) introduce geminal fluorine atoms at the 9-position.

  • Fmoc Protection: The nitrogen atom is protected with an Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis steps introduce the carboxylic acid moiety.

Optimization Considerations

  • Temperature: Reactions are typically conducted at 0–25°C to prevent epimerization or side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

  • Yield: Reported yields for analogous compounds range from 60–85%, depending on purification methods .

Physicochemical Properties

Acid-Base Behavior

The pKa of the carboxylic acid group is influenced by the electron-withdrawing fluorine atoms. Studies on similar gem-difluoro-3-azabicyclo[3.3.1]nonane derivatives report a pKa reduction of 0.5–1.0 units compared to non-fluorinated analogs, enhancing solubility in aqueous media .

Lipophilicity

The LogP (octanol-water partition coefficient) is a critical parameter for drug bioavailability. Fluorination typically decreases LogP by 0.3–0.7 units, as observed in related compounds . For this molecule, the Fmoc group’s hydrophobicity counterbalances this effect, yielding an estimated LogP of 2.1–2.5.

Table 2: Comparative Physicochemical Data

CompoundpKa (Carboxylic Acid)LogP
Non-fluorinated analog4.22.8
9,9-Difluoro derivative3.52.2
Fmoc-protected derivative3.72.4

Biological Activity and Applications

Enzyme Interactions

The 3-azabicyclo[3.3.1]nonane core mimics piperidine rings, enabling interactions with enzymes such as prolyl oligopeptidase (POP) and dopamine receptors . Fluorination enhances metabolic stability by resisting oxidative degradation.

Drug Discovery Applications

This compound serves as a building block for:

  • Peptidomimetics: The Fmoc group allows integration into solid-phase peptide synthesis (SPPS) workflows.

  • Small-molecule inhibitors: Its rigid bicyclic structure stabilizes target binding conformations .

Comparative Analysis with Analogous Compounds

vs. Non-Fluorinated Derivatives

  • Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation .

  • Solubility: Enhanced aqueous solubility due to lowered pKa.

vs. Boc-Protected Analogs

  • Deprotection Efficiency: Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), unlike Boc groups requiring strong acids.

  • Synthetic Flexibility: Fmoc permits orthogonal protection strategies in multi-step syntheses.

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